Cas no 872521-99-8 ((2S)-4,6-dioxo-2-Piperidinecarboxylic acid)

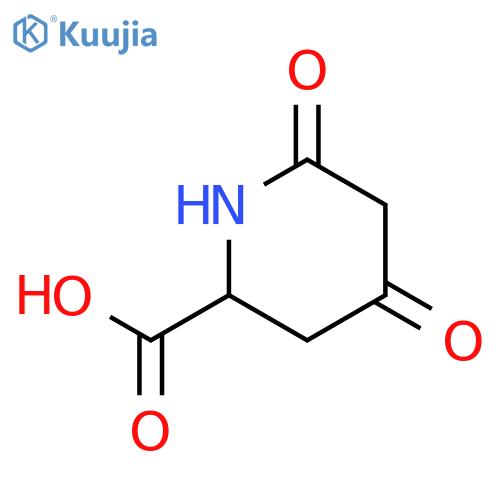

872521-99-8 structure

商品名:(2S)-4,6-dioxo-2-Piperidinecarboxylic acid

(2S)-4,6-dioxo-2-Piperidinecarboxylic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-4,6-dioxo-2-Piperidinecarboxylic acid

- EN300-6772244

- 2885-47-4

- (2S)-4,6-dioxopiperidine-2-carboxylic Acid

- 4,6-dioxo-piperidine-2-(s)-carboxylic acid

- 872521-99-8

- (2S)-4,6-dioxopiperidine-2-carboxylicacid

- (S)-4,6-Dioxopiperidine-2-carboxylic acid

-

- インチ: InChI=1S/C6H7NO4/c8-3-1-4(6(10)11)7-5(9)2-3/h4H,1-2H2,(H,7,9)(H,10,11)/t4-/m0/s1

- InChIKey: JIOAUMVDGKPIAF-BYPYZUCNSA-N

- ほほえんだ: C1C(NC(=O)CC1=O)C(=O)O

計算された属性

- せいみつぶんしりょう: 157.03750770g/mol

- どういたいしつりょう: 157.03750770g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.5Ų

- 疎水性パラメータ計算基準値(XlogP): -1.2

(2S)-4,6-dioxo-2-Piperidinecarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6772244-10.0g |

(2S)-4,6-dioxopiperidine-2-carboxylic acid |

872521-99-8 | 95.0% | 10.0g |

$3929.0 | 2025-03-12 | |

| Aaron | AR028Z3F-250mg |

(2S)-4,6-dioxopiperidine-2-carboxylicacid |

872521-99-8 | 95% | 250mg |

$647.00 | 2025-02-17 | |

| Aaron | AR028Z3F-5g |

(2S)-4,6-dioxopiperidine-2-carboxylicacid |

872521-99-8 | 95% | 5g |

$3669.00 | 2023-12-15 | |

| 1PlusChem | 1P028YV3-1g |

(2S)-4,6-dioxopiperidine-2-carboxylicacid |

872521-99-8 | 95% | 1g |

$1192.00 | 2024-04-20 | |

| 1PlusChem | 1P028YV3-50mg |

(2S)-4,6-dioxopiperidine-2-carboxylicacid |

872521-99-8 | 95% | 50mg |

$315.00 | 2024-04-20 | |

| 1PlusChem | 1P028YV3-2.5g |

(2S)-4,6-dioxopiperidine-2-carboxylicacid |

872521-99-8 | 95% | 2.5g |

$2276.00 | 2024-04-20 | |

| Aaron | AR028Z3F-100mg |

(2S)-4,6-dioxopiperidine-2-carboxylicacid |

872521-99-8 | 95% | 100mg |

$461.00 | 2025-02-17 | |

| Enamine | EN300-6772244-0.1g |

(2S)-4,6-dioxopiperidine-2-carboxylic acid |

872521-99-8 | 95.0% | 0.1g |

$317.0 | 2025-03-12 | |

| Enamine | EN300-6772244-0.5g |

(2S)-4,6-dioxopiperidine-2-carboxylic acid |

872521-99-8 | 95.0% | 0.5g |

$713.0 | 2025-03-12 | |

| 1PlusChem | 1P028YV3-5g |

(2S)-4,6-dioxopiperidine-2-carboxylicacid |

872521-99-8 | 95% | 5g |

$3338.00 | 2024-04-20 |

(2S)-4,6-dioxo-2-Piperidinecarboxylic acid 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

872521-99-8 ((2S)-4,6-dioxo-2-Piperidinecarboxylic acid) 関連製品

- 3770-22-7(6-hydroxy-2,3,4,5-tetrahydropyridine-2-carboxylic acid)

- 72002-30-3((2R)-6-oxopiperidine-2-carboxylic acid)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量